molecular formula C10H20O B14351148 [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol CAS No. 91008-28-5

[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol

Cat. No.: B14351148
CAS No.: 91008-28-5
M. Wt: 156.26 g/mol
InChI Key: KBSHQCBKGHLYLX-UHFFFAOYSA-N
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Description

[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol: is a chemical compound with the molecular formula C10H20O It is a cyclopentane derivative with a hydroxyl group attached to a methylene bridge, making it an alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.

Major Products:

  • Oxidation can yield ketones or aldehydes.
  • Reduction can produce various alcohol derivatives.
  • Substitution reactions can introduce halides or other functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of cycloalkane derivatives and their reactivity.

Biology: The compound’s potential biological activity is of interest in pharmacological research. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.

Medicine: In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity against specific targets.

Industry: Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclopentanol: Another cyclopentane derivative with a hydroxyl group, but without the methyl and isopropyl substituents.

    1-Methylcyclopentanol: Similar structure but lacks the isopropyl group.

    3-Isopropylcyclopentanol: Similar structure but lacks the methyl group.

Uniqueness: The presence of both methyl and isopropyl groups in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol makes it unique compared to other cyclopentane derivatives. These substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.

Properties

CAS No.

91008-28-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1-methyl-3-propan-2-ylcyclopentyl)methanol

InChI

InChI=1S/C10H20O/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9,11H,4-7H2,1-3H3

InChI Key

KBSHQCBKGHLYLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C1)(C)CO

Origin of Product

United States

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